Methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound classified under the pyrazole family, which consists of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure that includes a pyrazole ring and multiple aromatic substituents, specifically a 4-chlorophenyl group and a 3,4-dichlorophenyl group. Its chemical structure is denoted by the International Union of Pure and Applied Chemistry name: methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate, with the CAS number 121716-22-1 .
The synthesis of methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves several key steps:
The molecular structure of methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate can be analyzed through its key features:
The presence of these substituents influences both the physical properties and biological activity of the compound .
Methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate can participate in various chemical reactions:
These reactions allow for the modification of the compound to create various substituted derivatives that may exhibit different pharmacological properties.
The mechanism of action for methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate include:
These properties are crucial for determining its behavior in various applications, including pharmaceuticals and agrochemicals .
Methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate has several significant applications across various fields:
This compound exemplifies the importance of pyrazole derivatives in medicinal chemistry and their role in drug discovery processes.
The core pyrazole ring is constructed through a cyclocondensation reaction between hydrazine derivatives and dicarbonyl intermediates. The most efficient route employs 3,4-dichlorophenylhydrazine hydrochloride and ethyl acetoacetate under acidic conditions to form the initial pyrazole scaffold. This reaction proceeds via hydrazone intermediate formation, followed by intramolecular cyclization [2] [10]. Optimization studies demonstrate that controlling stoichiometry is critical, with a 1:1 molar ratio of hydrazine to diketone minimizing byproducts. Elevated temperatures (80–90°C) in ethanol accelerate ring closure, typically completing within 4–6 hours [4].
Regioselectivity challenges arise due to the unsymmetrical nature of the diketone precursor. Research confirms that electron-withdrawing substituents on the phenylhydrazine component direct the cyclization to favor the desired 1,3,5-trisubstituted regioisomer. Nuclear magnetic resonance (NMR) analysis of intermediates validates that the 3,4-dichlorophenyl group attaches exclusively at the pyrazole N1 position, while the 4-chlorophenyl moiety occupies C5 [1] . This specificity is further enhanced through crystallization-driven purification, achieving >95% regiochemical purity .
Table 1: Optimization Parameters for Pyrazole Ring Formation
Parameter | Standard Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
Solvent | Ethanol | Ethanol/Water (3:1) | +12% |
Temperature | 70°C | 85°C | +15% |
Reaction Time | 8 hours | 5 hours | No change |
Hydrazine:Diketone Ratio | 1.2:1 | 1:1 | +8% (reduced waste) |
The carboxylic acid functionality is introduced through late-stage esterification of the corresponding pyrazole-3-carboxylic acid. The acid intermediate is generated via alkaline hydrolysis of the ethyl ester precursor (10% sodium hydroxide, 70°C, 4 hours), achieving >98% conversion [1] [10]. Subsequent esterification employs Fischer–Speier methodology using methanol and concentrated sulfuric acid under reflux. This approach affords methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate in 92–95% purity after recrystallization from methanol/water mixtures [2].
Alternative esterification strategies include:
Functional group tolerance studies confirm that chloro substituents remain intact under these conditions, with no detectable dehalogenation or ring chlorination observed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis [2].
Table 2: Comparative Analysis of Esterification Methods
Method | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Fischer–Speier (acid-catalyzed) | Methanol, H₂SO₄, reflux, 8h | 88–92 | Low cost, simple workup | High temperature required |
Steglich (DCC/DMAP) | CH₂Cl₂, RT, 24h | 85–88 | Mild conditions | Expensive reagents |
Microwave-assisted | Methanol, 100°C, 15 min, 300W | 89–91 | Rapid processing | Specialized equipment needed |
Achieving precise substitution patterns requires specialized catalysts to control cross-coupling reactions. Palladium-based systems enable Suzuki-Miyaura coupling for introducing the 4-chlorophenyl group at C5. Optimized conditions use tetrakis(triphenylphosphine)palladium(0) (3 mol%) with potassium carbonate in toluene/water (4:1) at 85°C, achieving >95% regioselectivity for the C5 position [4] [9]. Copper iodide (10 mol%) in combination with trans-N,N'-dimethylcyclohexane-1,2-diamine effectively catalyzes Ullmann-type couplings for N-arylations, reducing byproduct formation from 15% to <3% compared to uncatalyzed methods [1].
Solvent effects significantly influence regioselectivity. Polar aprotic solvents like N,N-dimethylformamide favor C5-arylation, while protic solvents enhance N1-arylation. Computational modeling reveals that this solvent-dependent selectivity stems from differential stabilization of the transition state: DMF solvates the palladium complex, facilitating oxidative addition at the sterically accessible C5 position . For challenging substitutions, bifunctional organocatalysts (e.g., DMAP derivatives) direct electrophiles to specific ring positions through hydrogen-bonding interactions with the pyrazole nitrogen atoms [4].
Batch-to-flow translation addresses key limitations in traditional batch synthesis, particularly exothermicity management during cyclocondensation. Microreactor systems (channel diameter: 500 μm) enable rapid mixing and heat transfer, reducing reaction times from hours to minutes while maintaining isothermal conditions (±2°C) [1] [4]. A demonstrated continuous process comprises three interconnected modules:
This integrated system boosts overall yield to 78% (vs. 50.6% in batch) while reducing solvent consumption by 40%. Scale-up trials (100g/hour throughput) confirm consistent purity (>98.5% by HPLC), demonstrating viability for pilot-scale production [4]. Key advantages include elimination of intermediate isolation and real-time process analytics via Fourier-transform infrared spectroscopy monitoring, enabling immediate parameter adjustments [1].
Solvent sustainability assessments identify ethanol-water mixtures (7:3 v/v) as optimal for cyclocondensation, replacing hazardous dipolar aprotic solvents. This switch reduces the Process Mass Intensity (PMI) from 120 to 32 kg/kg product while maintaining yields at 88–90% [9]. Waste minimization strategies include:
Microwave-assisted reactions further enhance green metrics, lowering energy consumption from 1250 kJ/mol (conventional heating) to 280 kJ/mol [9]. These integrated approaches achieve a E-factor reduction from 48 to 11 kg waste/kg product, aligning with pharmaceutical industry sustainability targets [1] [4].
Table 3: Environmental Impact Comparison of Synthesis Methods
Metric | Traditional Process | Green Process | Improvement |
---|---|---|---|
Process Mass Intensity (PMI) | 142 kg/kg | 43 kg/kg | 70% reduction |
Energy Consumption | 890 MJ/mol | 310 MJ/mol | 65% reduction |
Organic Solvent Usage | 98 L/kg | 28 L/kg | 71% reduction |
Carbon Footprint | 120 kg CO₂e/kg | 45 kg CO₂e/kg | 63% reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: